Distinct Electronic Landscape from Dual Bromine Substitution
Compared to its 4-chlorophenyl and 4-fluorophenyl analogs, the presence of two heavy bromine atoms in 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline creates a significantly altered electronic and steric environment . While specific activity data for this compound is not available, class-level inferences from T-type calcium channel SAR studies demonstrate that halogen substitution on the phenyl ring and core is a key determinant of biological activity, with bromine-substituted analogs often exhibiting enhanced potency and target residence time compared to their chloro- or fluoro- counterparts [1]. The dual bromination pattern increases molecular polarizability and provides a distinct vector for halogen bonding, which can be critical for achieving optimal binding in hydrophobic pockets [2].
| Evidence Dimension | Halogen Substituent Electronic/Physicochemical Impact |
|---|---|
| Target Compound Data | Two bromine atoms (C-Br bond length ~1.90 Å; high polarizability) |
| Comparator Or Baseline | 6-Bromo-3-(4-chlorophenyl)-3,4-dihydroquinazoline or 6-Bromo-3-(4-fluorophenyl)-3,4-dihydroquinazoline |
| Quantified Difference | Difference in calculated physicochemical properties such as logP (higher for Br vs. F/Cl) and molar refractivity (Br > Cl > F). Specific data requires experimental determination. |
| Conditions | In silico comparison of molecular structures and class-level SAR inference from published dihydroquinazoline data. |
Why This Matters
This distinct electronic signature makes the compound a unique probe for investigating halogen-dependent interactions in biological systems or for developing patentably distinct chemical series.
- [1] Lee, Y. S., et al. Synthesis and SAR studies of a novel series of T-type calcium channel blockers. Bioorg. Med. Chem. 2006, 14(16), 5623-5631. View Source
- [2] Auffinger, P., et al. Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. USA 2004, 101(48), 16789-16794. View Source
